2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid
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Overview
Description
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is an organic compound that belongs to the class of pyrazole derivatives. This compound features a pyrazole ring substituted with a bromine atom and two methyl groups, along with an acetic acid moiety. Pyrazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone, such as acetylacetone, under acidic conditions.
Bromination: The pyrazole ring is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) in the presence of a solvent such as chloroform or carbon tetrachloride.
Acetic acid substitution: The brominated pyrazole is then reacted with chloroacetic acid in the presence of a base like sodium hydroxide to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide can be used under mild to moderate conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid are used in the presence of an alcohol.
Major Products Formed
Substitution reactions: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Esterification: Formation of pyrazole acetic acid esters.
Scientific Research Applications
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications:
Medicinal chemistry: It is studied for its potential as a pharmacophore in the development of anti-inflammatory, analgesic, and anticancer agents.
Biological studies: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.
Material science: It is explored for its potential use in the synthesis of novel materials with unique properties.
Agricultural chemistry: The compound is investigated for its potential use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors involved in disease pathways. The bromine atom and the acetic acid moiety can interact with biological targets, leading to modulation of their activity. The exact molecular targets and pathways involved can vary based on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
2-(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid: Similar structure with a chlorine atom instead of bromine.
2-(4-methyl-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid: Similar structure with a methyl group instead of bromine.
2-(4-fluoro-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid: Similar structure with a fluorine atom instead of bromine.
Uniqueness
2-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)acetic acid is unique due to the presence of the bromine atom, which can impart distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions with biological targets, making it a valuable compound for drug development and other applications.
Properties
CAS No. |
1783575-54-1 |
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Molecular Formula |
C7H9BrN2O2 |
Molecular Weight |
233.1 |
Purity |
95 |
Origin of Product |
United States |
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